Fibronectin CS1 Peptide

Description

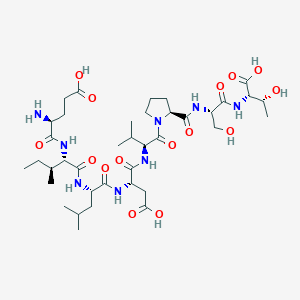

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61)/t19-,20+,21-,22-,23-,24-,25-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNMCNFAJCMMHI-YGHIGYJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N8O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of Fibronectin CS1 peptide?

An In-depth Technical Guide to the Function of Fibronectin CS1 Peptide For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a critical regulator of fundamental cellular processes, including adhesion, migration, growth, and differentiation.[1] Its biological activity is mediated by a series of distinct functional domains that interact with cell surface receptors, primarily integrins. One of the most significant of these domains is the Connecting Segment-1 (CS1), located within the alternatively spliced Type III Connecting Segment (IIICS).[2][3]

The CS1 peptide represents the primary recognition site within this region for the α4β1 integrin (also known as Very Late Antigen-4, VLA-4), a receptor predominantly expressed on hematopoietic cells, including lymphocytes, monocytes, and eosinophils, as well as on various tumor cells.[2][4] The interaction is primarily mediated by a highly conserved tripeptide motif, Leucine-Aspartic Acid-Valine (LDV), which is recognized as the minimal essential sequence for α4β1 binding and subsequent cell adhesion.[3][5] This guide provides a comprehensive overview of the functions of the CS1 peptide, its associated signaling pathways, quantitative data, and the experimental protocols used for its study.

Core Functions and Biological Significance

The interaction between the CS1 peptide and the α4β1 integrin is a pivotal event in several physiological and pathological processes.

Cell Adhesion and Migration

The primary function of the CS1 domain is to mediate cell adhesion. By binding to α4β1 integrin, it provides a molecular anchor for cells to the fibronectin matrix. This interaction is crucial for the directed migration of cells, a process fundamental to embryonic development, wound healing, and immune surveillance.[1][6] For instance, the CS1 peptide can completely inhibit lymphocyte adhesion to the CS1 domain and partially to intact fibronectin, demonstrating its specific role in immune cell trafficking.[2] It has been shown to be necessary and sufficient to promote directionally persistent cell migration in response to external stimuli like shear flow.[6]

Immunomodulation and Inflammation

The CS1-α4β1 axis is a key regulator of immune cell function. It mediates the adhesion of lymphocytes to the high endothelial venules (HEVs) in inflamed synovium and peripheral lymph nodes, facilitating their recruitment to sites of inflammation.[7] Blockade of the fibronectin-α4β1 interaction using the synthetic CS1 peptide has been shown to depress the expression of Th1-type cytokines, suggesting a role in modulating the adaptive immune response.[8] Furthermore, this interaction is competitive with the binding of α4β1 to Vascular Cell Adhesion Molecule-1 (VCAM-1), another critical ligand involved in leukocyte adhesion to the vascular endothelium.[6] This suggests that the CS1 and VCAM-1 binding sites on the α4β1 integrin are spatially close or identical.[6]

Role in Cancer Pathogenesis

The role of the CS1 peptide in cancer is complex and appears to be context-dependent. Several studies indicate that the CS1 peptide can actively inhibit tumor metastasis in both spontaneous and experimental models, suggesting a potential therapeutic application.[2] Conversely, in specific cancers such as oral squamous cell carcinoma (OSCC), the CS1 segment is implicated in pathogenesis by mediating OSCC cell spreading, migration, and invasion.[9] This pro-metastatic activity may be linked to its ability to increase the expression of matrix metalloproteinases (MMPs), enzymes that degrade the ECM and facilitate tumor cell invasion.[9]

Molecular Interactions and Signaling Pathways

Binding of the CS1 peptide to α4β1 integrin does not merely anchor the cell; it initiates a cascade of intracellular signals that orchestrate changes in cell behavior. This "outside-in" signaling is critical for translating extracellular cues into a cellular response.

The signaling cascade begins with the clustering and activation of α4β1 integrin upon ligand binding. This leads to the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src.[5][10]

-

FAK Activation : Upon integrin engagement, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[10]

-

FAK-Src Complex Formation : The phosphorylated Y397 site serves as a high-affinity binding site for the SH2 domain of Src kinase. This interaction brings Src into close proximity with FAK, leading to the mutual activation of both kinases.[10][11]

-

Downstream Substrate Phosphorylation : The activated FAK/Src complex phosphorylates a host of downstream targets located at focal adhesions, including paxillin.[5][9] The phosphorylation of the α4 integrin cytoplasmic tail itself is a key event that regulates its binding to paxillin, which is essential for the retraction of the cell's trailing edge during migration.[6]

-

Cytoskeletal Reorganization : These phosphorylation events ultimately converge on the regulation of the actin cytoskeleton. This remodeling of actin filaments drives the formation of lamellipodia and filopodia, powers cell contraction, and facilitates the turnover of focal adhesions, all of which are necessary for persistent cell migration.[5]

Interestingly, the signaling pathways initiated by α4β1 are distinct from those of other fibronectin-binding integrins like α5β1. For example, α5β1-mediated adhesion and migration require the activation of Protein Kinase Cα (PKCα), whereas α4β1-mediated functions do not.[2][8] Furthermore, recent studies in keratinocytes suggest that α4β1 integrin signaling can suppress the Extracellular signal-regulated kinase (ERK1/2) pathway to control collective cell migration.[7]

Quantitative Data Summary

The biological activity of the CS1 peptide and its derivatives has been quantified in various assays. While high-affinity binding constants (Kd) for the short, linear CS1 peptide are not extensively reported, its efficacy is often measured by its concentration-dependent inhibition (IC50) or promotion (EC50) of cellular functions.

| Compound/Peptide | Assay Type | Cell Type / System | Activity Metric | Value | Reference |

| CS1 Peptide | Cell Motility Inhibition | CHO cells expressing α4β1 | % Inhibition | ~60% at 0.7 mM | [6] |

| LDV tripeptide | Cell Spreading Inhibition | B16-F10 Melanoma Cells | IC50 | 0.85 mM | [12] |

| BIO1211 (LDV peptidomimetic) | Cell Adhesion Inhibition (on FN) | Jurkat E6.1 Cells | IC50 | 5.5 nM | [13] |

| BIO1211 (LDV peptidomimetic) | Cell Adhesion Inhibition (on VCAM-1) | Jurkat E6.1 Cells | IC50 | 4.6 nM | [13] |

| Engineered Knottin Peptides (RGD-based) | Competitive Binding Inhibition | U87MG Glioblastoma Cells | IC50 | 10 - 30 nM | [14] |

| MUPA-LDVPAAK (LDVP peptidomimetic) | Binding Affinity to α4β1 | Purified Integrin | Kd | 0.15 nM | [15] |

Note: Data for peptidomimetics and engineered peptides are included to highlight the significant increase in potency achievable through chemical modification compared to the native peptide sequence.

Experimental Methodologies

Investigating the function of the CS1 peptide requires a suite of specialized in vitro assays. Below are detailed protocols for key experiments.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with the CS1 peptide.

Protocol:

-

Plate Coating : Aseptically coat the wells of a 96-well microplate with 50 µL of CS1 peptide solution (e.g., 10-50 µg/mL in sterile PBS). As a negative control, coat wells with a scrambled peptide sequence or Bovine Serum Albumin (BSA). Incubate for 2 hours at room temperature or overnight at 4°C.

-

Blocking : Aspirate the coating solution and wash wells twice with sterile PBS. Add 200 µL of blocking buffer (e.g., 1% heat-inactivated BSA in PBS) to each well to prevent non-specific cell binding. Incubate for 1 hour at 37°C.

-

Cell Preparation : Harvest cells (e.g., Jurkat T-cells) from culture, wash with serum-free medium, and resuspend to a final concentration of 1 x 10^6 cells/mL in serum-free medium.

-

Seeding : Aspirate blocking buffer from the plate. Add 100 µL of the cell suspension (100,000 cells) to each well.

-

Incubation : Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

Washing : Gently wash away non-adherent cells by inverting the plate and carefully immersing it in a beaker of PBS. Repeat 2-3 times.

-

Quantification :

-

Add 100 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 10 minutes at room temperature.

-

Wash away excess stain with water and allow the plate to dry.

-

Solubilize the stain by adding 100 µL of a solubilization buffer (e.g., 1% SDS solution).

-

Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Transwell Cell Migration/Invasion Assay

This assay measures the chemotactic movement of cells through a porous membrane toward a chemoattractant. The CS1 peptide can be used as the chemoattractant or as an inhibitor in the presence of another attractant.

Protocol:

-

Insert Preparation : Rehydrate 24-well Transwell inserts (typically 8.0 µm pore size) with serum-free medium for 2 hours at 37°C. For an invasion assay , coat the top of the membrane with a thin layer of Matrigel® (a basement membrane extract) and allow it to solidify.

-

Chemoattractant : Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or a specific chemokine) to the lower chamber of the 24-well plate. To test CS1 as an inhibitor, add it to both the upper and lower chambers along with the chemoattractant.

-

Cell Preparation : Starve cells in serum-free medium for 4-24 hours. Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

-

Seeding : Place the prepared inserts into the wells containing the chemoattractant. Add 100-200 µL of the cell suspension to the upper chamber of each insert.

-

Incubation : Incubate the plate for 4-24 hours (time is cell-type dependent) at 37°C in a 5% CO2 incubator.

-

Cell Removal : After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.

-

Fixation and Staining : Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Permeabilize with 100% methanol (B129727) and stain with a solution such as DAPI or Crystal Violet.

-

Quantification : Mount the membrane onto a microscope slide. Image several random fields of view per membrane and count the number of migrated cells.

Signaling Pathway Analysis by Western Blot

This technique is used to detect changes in the phosphorylation status or expression levels of key signaling proteins (e.g., FAK, Src, Paxillin) following cell stimulation with the CS1 peptide.

Protocol:

-

Cell Stimulation : Plate cells and starve them in serum-free medium. Treat the cells with CS1 peptide (or plate them on CS1-coated dishes) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification : Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-FAK Y397, anti-total-FAK) overnight at 4°C.

-

Washing and Secondary Antibody : Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film. The band intensity corresponds to the protein level.

Therapeutic Implications and Future Directions

The central role of the CS1-α4β1 interaction in inflammation and cancer has made it an attractive target for therapeutic development.

-

Anti-Inflammatory Agents : Antagonists that block the CS1-α4β1 interaction can prevent the recruitment of leukocytes to inflammatory sites. This principle underlies the development of drugs for autoimmune diseases like multiple sclerosis and inflammatory bowel disease.

-

Cancer Therapeutics : The dual role of CS1 in cancer presents both challenges and opportunities. While inhibiting this pathway could prevent metastasis in some cancers, CS1-mimetic peptides could also be used to target α4β1-expressing tumors for drug delivery.[2]

-

Biomaterial Engineering : The CS1 peptide is widely used to functionalize biomaterials and tissue engineering scaffolds.[16] By incorporating CS1, these materials can promote the adhesion and migration of specific cell types, guiding tissue regeneration and repair.

Future research will likely focus on developing highly potent and specific modulators (both agonists and antagonists) of the CS1-α4β1 interaction, elucidating the precise downstream signaling events in different cell types, and further exploring its therapeutic potential in a wider range of diseases.

References

- 1. Peptide modulators of cell migration: Overview, applications and future development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into the phosphorylation of the threonine motif of the β1 integrin cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 6. alpha4 beta1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways [frontiersin.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-molecule characterization of subtype-specific β1 integrin mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell adhesion peptides alter smooth muscle cell adhesion, proliferation, migration, and matrix protein synthesis on modified surfaces and in polymer scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fibronectin CS1 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Connecting Segment-1 (CS1) peptide, a key functional domain within the alternatively spliced IIICS region of fibronectin, plays a pivotal role in mediating cellular adhesion and migration. Its mechanism of action is primarily centered on its specific interaction with the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), a receptor prominently expressed on leukocytes, hematopoietic progenitor cells, and various tumor cells. This binding event triggers a cascade of intracellular signaling events, prominently involving Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. These signaling cascades orchestrate cytoskeletal rearrangements and gene expression changes that are fundamental to cell motility, invasion, and survival. Understanding the precise mechanism of CS1-VLA-4 interaction and its downstream consequences is critical for the development of novel therapeutics targeting a range of pathologies, including cancer metastasis, autoimmune disorders, and inflammatory conditions. This guide provides a comprehensive overview of the CS1 peptide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Introduction: Fibronectin and the CS1 Domain

Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins.[1] It plays a crucial role in cell adhesion, growth, migration, and differentiation. Fibronectin contains several functional domains, each with specific binding activities. One of the most studied regions is the Type III Connecting Segment (IIICS), an area subject to alternative splicing, giving rise to different fibronectin isoforms.

Within the IIICS region lies the Connecting Segment-1 (CS1), a 25-amino acid sequence that represents a major cell adhesion site distinct from the classical Arg-Gly-Asp (RGD) motif found in other parts of the fibronectin molecule.[2][3] The minimal essential sequence for the biological activity of CS1 has been identified as the tripeptide Leu-Asp-Val (LDV).[3] This LDV motif is the primary recognition site for the integrin receptor VLA-4 (α4β1).[4][5]

The VLA-4 Receptor: The Primary Target of CS1

VLA-4 is a heterodimeric transmembrane protein composed of an α4 subunit and a β1 subunit. It is expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic stem cells and certain cancer cells. VLA-4 mediates both cell-matrix adhesion, through binding to fibronectin's CS1 domain, and cell-cell adhesion, by interacting with Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[2] The binding of ligands like the CS1 peptide to VLA-4 is a critical step in leukocyte trafficking to sites of inflammation and in the metastatic dissemination of tumor cells.

Core Mechanism of Action: CS1-VLA-4 Mediated Signaling

The binding of the CS1 peptide to the VLA-4 integrin initiates a process known as "outside-in" signaling. This triggers a series of intracellular events, leading to changes in cell behavior such as adhesion, migration, and proliferation. The core of this signaling cascade involves the activation of key protein kinases, including FAK, PI3K/Akt, and MAPK/ERK.

Signaling Pathway

Upon CS1 binding, VLA-4 integrins cluster on the cell surface, leading to the recruitment and activation of Focal Adhesion Kinase (FAK) at the cell membrane. Activated FAK can then trigger two major downstream signaling pathways:

-

PI3K/Akt Pathway: Activated FAK can recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt. Activated Akt is a crucial signaling hub that promotes cell survival, proliferation, and migration.

-

MAPK/ERK Pathway: The FAK-Src complex can also activate the Ras-Raf-MEK-ERK signaling cascade, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of this pathway leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors, thereby influencing gene expression related to cell migration and proliferation.

The following diagram illustrates the signaling cascade initiated by CS1-VLA-4 binding:

Quantitative Data on CS1 Peptide Activity

The biological activity of the CS1 peptide can be quantified through various in vitro assays. The following tables summarize key quantitative data reported in the literature.

Table 1: Inhibition of Cell Adhesion by CS1 Peptide

| Cell Type | Assay | Ligand | Inhibitor | IC50 / Effective Concentration | Reference |

|---|

| Rat Lymphocytes | Static Adhesion Assay | VCAM-1 | CS1 Peptide | Inhibition detectable at 4 µM, saturating at 110 µM |[6] |

Table 2: Binding Affinity of VLA-4 Ligands

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| VLA-4 and VCAM-1 | FRET / SPR | ~40 nM | [2] |

| VLA-4 and CS1 Peptide | Data not consistently available in literature | - | |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of the CS1 peptide.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with the CS1 peptide.

Workflow Diagram:

Methodology:

-

Coating: Dilute the CS1 peptide to the desired concentration (e.g., 20 µM for maximal adhesion) in sterile PBS. Add 100 µL to each well of a 96-well tissue culture plate. Incubate overnight at 4°C. Use BSA-coated wells as a negative control.

-

Blocking: Aspirate the coating solution and wash the wells three times with sterile PBS. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Cell Preparation: Culture cells of interest to sub-confluency. Detach cells using a non-enzymatic cell dissociation solution to preserve surface receptors. Wash the cells with serum-free medium and resuspend to a concentration of 2 x 10^5 cells/mL.

-

Adhesion: Aspirate the blocking buffer from the plate and add 100 µL of the cell suspension to each well. Incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Quantification:

-

Fix the remaining cells with 100 µL of cold methanol (B129727) for 10 minutes.

-

Aspirate methanol and allow wells to air dry.

-

Add 100 µL of 0.5% crystal violet solution and stain for 10 minutes.

-

Wash wells extensively with water and allow to dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid or 2% SDS to each well.

-

Read the absorbance on a plate reader at a wavelength of 590 nm.

-

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic potential of the CS1 peptide by measuring the migration of cells through a porous membrane towards a CS1 gradient.

Workflow Diagram:

Methodology:

-

Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: In the lower chamber, add 600 µL of serum-free medium containing the CS1 peptide at various concentrations. Use medium with a scrambled (inactive) peptide or no peptide as a negative control.

-

Cell Seeding: Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C for a period appropriate for the cell type's migratory speed (typically 4 to 24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in cold methanol for 10 minutes. Then, stain the cells with a solution such as 0.5% crystal violet for 10-20 minutes.

-

Quantification: Gently wash the inserts in water to remove excess stain. Allow to air dry. Using a microscope, count the number of stained cells on the underside of the membrane in several representative fields. The results can be expressed as the average number of migrated cells per field.

Conclusion and Future Directions

The fibronectin CS1 peptide, through its specific interaction with the VLA-4 integrin, is a potent mediator of cell adhesion and migration. The activation of the FAK/PI3K/MAPK signaling axis is central to its mechanism of action, providing a direct link between the extracellular matrix and intracellular machinery that governs cell behavior. The detailed understanding of this mechanism has significant implications for drug development. Small molecule inhibitors or peptide mimetics that disrupt the CS1-VLA-4 interaction are promising candidates for anti-inflammatory and anti-cancer therapies. Future research will likely focus on elucidating the finer points of the downstream signaling network, exploring the potential for synergistic therapeutic approaches by targeting multiple nodes in the pathway, and developing more potent and specific modulators of the CS1-VLA-4 axis for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple activation states of VLA-4. Mechanistic differences between adhesion to CS1/fibronectin and to vascular cell adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analyses of cell adhesion strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

The Core Interaction: A Technical Guide to Fibronectin CS1 Peptide and Integrin α4β1 Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin α4β1, also known as Very Late Antigen-4 (VLA-4), is a critical cell surface receptor involved in a myriad of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis.[1] Its interaction with the connecting segment-1 (CS1) region of fibronectin, a key component of the extracellular matrix, is of significant interest in drug discovery and development. The CS1 region contains the minimal recognition motif Leu-Asp-Val (LDV), which is essential for binding to α4β1.[1][2][3] This technical guide provides an in-depth overview of the core interaction between the fibronectin CS1 peptide and integrin α4β1, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Binding Data

The affinity of the interaction between the CS1 peptide and integrin α4β1, as well as synthetic analogs, has been quantified using various experimental techniques. The following tables summarize key binding affinity data, primarily half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Ki) values, derived from competitive solid-phase binding assays and cell adhesion assays.

Table 1: Binding Affinities of Peptides and Small Molecules to Integrin α4β1

| Compound/Peptide | Assay Type | Ligand | Cell Line/System | IC50 (nM) | Ki (nM) | Reference |

| BIO1211 | Competitive Solid-Phase Binding | Fibronectin/VCAM-1 | Purified α4β1 | - | 1.5 | [4] |

| BIO1211 | Cell Adhesion Assay | VCAM-1 | Jurkat E6.1 | 5.5 | - | [1] |

| BIO1211 | Cell Adhesion Assay | Fibronectin | Jurkat E6.1 | 4.6 | - | [1] |

| DS-70 | Competitive Binding Assay | LDV-FITC | Jurkat E6.1 | - | 0.94 ± 0.32 | [5][6] |

| Peptide 3 | Competitive Binding Assay | LDV-FITC | Jurkat E6.1 | - | 1.3 ± 0.7 | [5] |

| Peptide 8 | Competitive Binding Assay | LDV-FITC | Jurkat E6.1 | - | 1.9 ± 0.8 | [5] |

| Peptide 13 | Competitive Binding Assay | LDV-FITC | Jurkat E6.1 | - | 16.7 ± 5.2 | [5] |

| Cyclopeptide 3a | Competitive Solid-Phase Binding | VCAM-1/Fibronectin | Purified α4β1 | nanomolar | - | [7] |

| Cyclopeptide 3d | Competitive Solid-Phase Binding | VCAM-1/Fibronectin | Purified α4β1 | nanomolar | - | [7] |

Note: IC50 and Ki values are dependent on the specific experimental conditions and should be compared with caution.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the CS1-α4β1 interaction. Below are protocols for key experiments cited in the literature.

Solid-Phase Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a known ligand for binding to purified integrin.

a. Materials:

-

Purified integrin α4β1

-

Specific ligand (e.g., Fibronectin, VCAM-1)

-

Test compounds (e.g., CS1 peptide analogs)

-

96-well microtiter plates

-

Bovine Serum Albumin (BSA)

-

Detection antibody (e.g., anti-integrin antibody conjugated to HRP)

-

Substrate for HRP (e.g., TMB)

-

Plate reader

b. Protocol:

-

Coating: Coat 96-well plates with the specific ligand (e.g., 10 µg/mL Fibronectin or VCAM-1) overnight at 4°C.

-

Blocking: Wash the plates with a suitable buffer (e.g., PBS) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competition: Add increasing concentrations of the test compound to the wells, followed by the addition of a constant concentration of purified α4β1 integrin.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for competitive binding to reach equilibrium.

-

Washing: Wash the wells to remove unbound integrin and test compound.

-

Detection: Add a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Development: Add the appropriate substrate to develop a colorimetric signal.

-

Measurement: Measure the absorbance at a specific wavelength using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the integrin to its ligand.

Caption: Workflow for a Solid-Phase Competitive Ligand Binding Assay.

Cell Adhesion Assay

This assay measures the ability of cells expressing α4β1 integrin to adhere to a substrate coated with a specific ligand and how this adhesion is affected by test compounds.[1][8]

a. Materials:

-

Cells expressing α4β1 integrin (e.g., Jurkat E6.1 cells)

-

Specific ligand (e.g., Fibronectin, VCAM-1)

-

Test compounds

-

96-well plates

-

Cell labeling dye (e.g., Calcein-AM)

-

Fluorescence plate reader

b. Protocol:

-

Plate Coating and Blocking: Coat and block 96-well plates as described in the solid-phase binding assay.

-

Cell Preparation: Label the cells with a fluorescent dye according to the manufacturer's instructions.

-

Treatment: Pre-incubate the labeled cells with increasing concentrations of the test compound.

-

Adhesion: Seed the treated cells onto the coated plates and allow them to adhere for a specific time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell adhesion relative to a control (no test compound). Plot the percentage of adhesion against the logarithm of the test compound concentration to determine the IC50 value.[5]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[9][10][11][12]

a. Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Ligand (e.g., purified α4β1 integrin)

-

Analyte (e.g., CS1 peptide)

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer

b. Protocol:

-

Ligand Immobilization: Covalently immobilize the purified α4β1 integrin onto the sensor chip surface using standard amine coupling chemistry.[11]

-

Analyte Injection: Inject different concentrations of the CS1 peptide (analyte) over the sensor chip surface at a constant flow rate.

-

Association Phase: Monitor the binding of the analyte to the immobilized ligand in real-time, which results in an increase in the SPR signal (response units, RU).[12]

-

Dissociation Phase: Replace the analyte solution with running buffer and monitor the dissociation of the analyte-ligand complex, observed as a decrease in the SPR signal.[12]

-

Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

-

Data Analysis: Fit the association and dissociation curves to appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the kinetic rate constants (kon and koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[9][13][14]

Signaling Pathways

The binding of the CS1 peptide to integrin α4β1 triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling.[15] This signaling is crucial for regulating cell behavior, including migration, proliferation, and survival.[16]

Upon ligand binding, α4β1 integrin undergoes a conformational change and clusters, leading to the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits.[16] Key downstream signaling pathways include:

-

Focal Adhesion Kinase (FAK) and Src Family Kinases: While α5β1-mediated signaling is heavily dependent on FAK, α4β1 can promote cell motility through a FAK-independent mechanism that involves the activation of c-Src.[17]

-

Paxillin: The α4 cytoplasmic tail binds to the adaptor protein paxillin, a crucial component of focal adhesions that links the integrin to the actin cytoskeleton and other signaling molecules.[16]

-

Rho GTPases: The interaction of α4β1 with its ligands can lead to the downregulation of RhoA activity, which in turn inhibits the formation of stress fibers and focal adhesions, promoting a more migratory phenotype.[18] This is in contrast to α5β1 signaling, which typically activates RhoA.

Caption: Integrin α4β1 signaling upon CS1 peptide binding.

Conclusion

The interaction between the this compound and integrin α4β1 is a well-characterized and therapeutically relevant molecular recognition event. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. A thorough understanding of the binding kinetics and downstream signaling pathways is essential for the design and development of novel therapeutics targeting α4β1 for the treatment of inflammatory diseases and cancer.

References

- 1. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. air.uniud.it [air.uniud.it]

- 5. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cell adhesion to anosmin via α5β1, α4β1, and α9β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csmres.co.uk [csmres.co.uk]

- 10. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 13. dynamic-biosensors.com [dynamic-biosensors.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]

- 16. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 18. α4β1 Integrin/Ligand Interaction Inhibits α5β1-induced Stress Fibers and Focal Adhesions via Down-Regulation of RhoA and Induces Melanoma Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Fibronectin CS1 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), plays a pivotal role in a myriad of cellular processes, including adhesion, migration, growth, and differentiation.[1] Its functional diversity is, in part, attributable to the alternative splicing of its pre-mRNA, which generates multiple isoforms.[1][2][3] One of the most significant discoveries in the study of fibronectin has been the identification of the Connecting Segment 1 (CS1) peptide, a key cell attachment domain located within the Type III Connecting Segment (IIICS) or V region.[4][5][6] This peptide is recognized by the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), a receptor predominantly expressed on leukocytes, melanoma cells, and other tumor cells.[7][8][9] The interaction between CS1 and α4β1 is crucial in mediating cell adhesion and migration, and it has been implicated in various physiological and pathological processes, including inflammation, tumor metastasis, and wound healing.[9][10] This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to the Fibronectin CS1 peptide.

Discovery and History: A Chronological Overview

The journey to understanding the significance of the CS1 peptide is intertwined with the broader history of fibronectin and the discovery of alternative splicing.

-

Early 1970s: Fibronectin is first identified as a large, cell-surface associated glycoprotein that is lost upon malignant transformation.

-

Late 1970s - Early 1980s: The primary structure of fibronectin is elucidated, revealing a modular composition of repeating domains. The central cell-binding domain containing the Arg-Gly-Asp (RGD) sequence, which is recognized by the α5β1 integrin, is identified.[7]

-

1985: The concept of alternative splicing of the fibronectin pre-mRNA is established, explaining the existence of multiple fibronectin isoforms in different cell types and tissues.[8]

-

1986-1987: Researchers identify a second major cell adhesion site in fibronectin, distinct from the RGD-containing domain. This site is located in the alternatively spliced Type III Connecting Segment (IIICS).[11] Initial studies using overlapping synthetic peptides spanning the IIICS region reveal two active regions, designated CS1 and CS5.[11] The CS1 region is found to be a major site of interaction for melanoma cells.[11]

-

1991: The minimal essential sequence for the cell adhesion activity of CS1 is identified as the tripeptide Leucine-Aspartic Acid-Valine (LDV).[7] This discovery provides a more precise tool for studying the function of this adhesion site. The receptor for both CS1 and CS5 is confirmed to be the α4β1 integrin.[12]

-

Present: The CS1 peptide continues to be a subject of intense research, with ongoing efforts to develop CS1-based inhibitors for therapeutic applications in cancer and inflammatory diseases.[13]

Quantitative Data

The interaction between the CS1 peptide and its receptor, α4β1 integrin, as well as its inhibitory effects on cell adhesion, have been quantified in various studies.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | Not explicitly reported in the provided search results. Further research is recommended to obtain a precise Kd value for the CS1-α4β1 interaction. | - | |

| IC50 for Inhibition of Cell Adhesion | 824 μM | Human CCRF-CEM cells (T-lymphoblastoid) adhering to fibronectin | [14] |

| Inhibition of Lymphocyte Binding | 54% inhibition | Human T cells binding to synovial high endothelial venules | [15] |

Signaling Pathways

The binding of the CS1 peptide to the α4β1 integrin triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, and other cellular functions. While the complete signaling network is complex and can be cell-type specific, key pathways have been elucidated.

Upon engagement by the CS1 peptide, the α4β1 integrin undergoes a conformational change, leading to the recruitment of various signaling and adaptor proteins to the cytoplasmic domains of the integrin subunits. This initiates downstream signaling cascades, including the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. Activated ERK can then phosphorylate and activate downstream kinases such as Mitogen- and Stress-Activated Kinase 1 (MSK1), which in turn can regulate gene expression and cell proliferation. Another important signaling molecule activated downstream of α4β1 is Focal Adhesion Kinase (FAK), which plays a crucial role in the turnover of focal adhesions and cell migration.

Caption: CS1-α4β1 Integrin Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound.

Cell Adhesion Assay

This protocol is designed to quantify the adhesion of cells to a substrate coated with the CS1 peptide.

Materials:

-

96-well tissue culture plates

-

This compound (e.g., EILDVPST)

-

Scrambled control peptide

-

Bovine Serum Albumin (BSA)

-

Cell line of interest (e.g., melanoma cells, lymphocytes)

-

Serum-free cell culture medium

-

Calcein AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with 100 µL of CS1 peptide solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Coat control wells with a scrambled peptide solution or BSA solution (1% in PBS).

-

The following day, wash the wells three times with PBS to remove unbound peptide.

-

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Label the cells with Calcein AM according to the manufacturer's instructions.

-

-

Adhesion:

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence of the adherent cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

The fluorescence intensity is directly proportional to the number of adherent cells.

-

In Vivo Mouse Melanoma Metastasis Model

This protocol describes a method to evaluate the effect of the CS1 peptide on melanoma metastasis in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Melanoma cell line expressing a reporter gene (e.g., luciferase)

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Bioluminescence imaging system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Culture and Preparation:

-

Culture the luciferase-expressing melanoma cells to 70-80% confluency.

-

Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

-

Tumor Cell Injection:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) intravenously via the tail vein.

-

-

Treatment:

-

Divide the mice into treatment and control groups.

-

Administer the CS1 peptide (e.g., intraperitoneally or intravenously) to the treatment group according to a predetermined dosing schedule.

-

Administer the vehicle control to the control group.

-

-

Monitoring Metastasis:

-

At regular intervals, monitor the development of metastases using a bioluminescence imaging system.

-

Inject the mice with luciferin (B1168401) and image the light emission from the tumor cells.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and harvest organs (e.g., lungs, liver) for ex vivo bioluminescence imaging and histological analysis to confirm the presence and extent of metastases.

-

In Vivo Thioglycollate-Induced Peritonitis Model

This protocol is used to assess the anti-inflammatory effects of the CS1 peptide by measuring its ability to inhibit leukocyte infiltration in a mouse model of peritonitis.

Materials:

-

Mice (e.g., C57BL/6)

-

Sterile 3% thioglycollate broth

-

This compound

-

Vehicle control (e.g., sterile saline)

-

PBS

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

-

Flow cytometer

Procedure:

-

Induction of Peritonitis:

-

Treatment:

-

Divide the mice into treatment and control groups.

-

Administer the CS1 peptide (e.g., intraperitoneally) to the treatment group at a specified time point relative to thioglycollate injection.

-

Administer the vehicle control to the control group.

-

-

Peritoneal Lavage:

-

At a predetermined time point after thioglycollate injection (e.g., 4, 24, or 72 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and then collecting the fluid.

-

-

Cell Counting and Staining:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Resuspend the cells in FACS buffer and count the total number of cells.

-

Stain the cells with fluorescently labeled antibodies against specific leukocyte markers.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer to quantify the number and percentage of different leukocyte populations (e.g., neutrophils, macrophages) that have infiltrated the peritoneal cavity.

-

A reduction in the number of infiltrating leukocytes in the CS1-treated group compared to the control group indicates an anti-inflammatory effect.

-

Experimental Workflows and Logical Relationships

The study of the this compound often involves a series of interconnected experiments to elucidate its function.

Caption: A typical experimental workflow for investigating CS1 peptide function.

Conclusion

The discovery of the this compound and its interaction with the α4β1 integrin has significantly advanced our understanding of cell adhesion and migration. From its origins in the study of alternative splicing to its current status as a potential therapeutic target, the CS1 peptide remains a focal point for research in cancer biology and immunology. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for further investigation into the multifaceted roles of this important bioactive peptide.

References

- 1. Fibronectin - Wikipedia [en.wikipedia.org]

- 2. Alternative splicing of fibronectin: three variants, three functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The fibronectin gene as a model for splicing and transcription studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. cpcscientific.com [cpcscientific.com]

- 6. genscript.com [genscript.com]

- 7. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]

- 10. The CS1 segment of fibronectin is involved in human OSCC pathogenesis by mediating OSCC cell spreading, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of two distinct regions of the type III connecting segment of human plasma fibronectin that promote cell type-specific adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The CS5 peptide is a second site in the IIICS region of fibronectin recognized by the integrin alpha 4 beta 1. Inhibition of alpha 4 beta 1 function by RGD peptide homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thioglycollate Induced Peritonitis [bio-protocol.org]

- 17. Mouse model of peritonitis [bio-protocol.org]

- 18. olac.berkeley.edu [olac.berkeley.edu]

An In-depth Technical Guide to Fibronectin Alternative Splicing and the CS1 Domain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibronectin (FN), a critical glycoprotein (B1211001) of the extracellular matrix (ECM), plays a pivotal role in a multitude of cellular processes including adhesion, migration, growth, and differentiation.[1] Its functional diversity is vastly expanded through the mechanism of alternative splicing of its pre-mRNA, which generates numerous protein isoforms with distinct biological activities.[2] This guide provides a detailed examination of fibronectin's alternative splicing, with a specific focus on the Type III Connecting Segment (IIICS), also known as the V region, which contains the crucial CS1 cell-binding domain. The CS1 domain, through its interaction with the α4β1 integrin receptor, activates complex intracellular signaling cascades that are fundamental to physiological processes like wound healing and immune response, and pathological conditions such as cancer and inflammatory diseases.[1][3] We present a comprehensive overview of the molecular mechanisms, signaling pathways, quantitative data on cellular interactions, and detailed experimental protocols relevant to the study of the CS1 domain.

Fibronectin: Structure and Alternative Splicing

Fibronectin is a high-molecular-weight dimer composed of two nearly identical polypeptide subunits linked by disulfide bonds at their C-termini.[1] A single gene encodes the fibronectin protein; however, alternative splicing of the primary transcript occurs at three specific regions: the Extra Domain A (EDA), Extra Domain B (EDB), and the IIICS region. This process can generate up to 20 different isoforms in humans, broadly categorized into two forms: soluble plasma fibronectin (pFN) produced by hepatocytes, and insoluble cellular fibronectin (cFN), a major component of the ECM assembled by various cell types.[1][4][5]

The IIICS region is the most complex of the alternatively spliced segments. In humans, it consists of five potential splice variants (A, B, C, D, and E), which can be included or excluded in various combinations. The CS1 domain, a 25-amino acid sequence, is located within the "A" segment of the IIICS.[6][7] The minimal active sequence within CS1 required for cell adhesion has been identified as the tripeptide Leucine-Aspartic Acid-Valine (LDV).[6][8] This motif is highly conserved across species, underscoring its biological importance.[6]

Regulation of IIICS Alternative Splicing

The inclusion or exclusion of IIICS segments is a tightly regulated, cell-type-specific process controlled by various trans-acting splicing factors that bind to cis-acting regulatory sequences on the fibronectin pre-mRNA. Key splicing factors identified include:

-

Suppressor-of-white-apricot (SWAP): This splicing regulator promotes the complete exclusion of the IIICS region, leading to the IIICS-0 isoform.[5]

-

Alternative Splicing Factor/Splicing Factor 2 (ASF/SF2), also known as SRSF1: In contrast to SWAP, ASF/SF2 stimulates the inclusion of the entire IIICS region.[1][5] Overexpression of SRSF1 has been linked to higher inclusion rates of other alternatively spliced FN exons, such as EDA.[6][9]

-

Heterogeneous Nuclear Ribonucleoproteins (hnRNPs): Proteins like hnRNP A1 are known to favor exon skipping in other regions of fibronectin, such as EDA, and similar mechanisms may apply to the IIICS region.[5][10]

The activity of these splicing factors is modulated by upstream signaling pathways. For instance, the PI3K/Akt/mTOR pathway has been shown to control the phosphorylation of ASF/SF2 (SRSF1), thereby regulating its activity in EDA splicing, a mechanism that may extend to the IIICS region.[11] Additionally, cytokines such as Interleukin-1β (IL-1β), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-β (TGF-β) can influence the splicing outcome of the IIICS region, often promoting variants that lack the CS1 and CS5 binding sites.[12]

The CS1 Domain and its Interaction with α4β1 Integrin

The primary cellular receptor for the CS1 domain is the integrin α4β1 (also known as Very Late Antigen-4, VLA-4).[6][7] This interaction is distinct from the canonical RGD-motif binding mediated by other integrins like α5β1. The binding of the LDV motif in CS1 to α4β1 integrin is a high-affinity interaction, with reported dissociation constants (Kd) for peptidomimetic ligands in the nanomolar range. This specific recognition is a key driver of α4β1-mediated cell adhesion, which is critical for the trafficking and recruitment of leukocytes during inflammation and immune surveillance.[3][13]

Intracellular Signaling Pathways Activated by CS1-α4β1 Engagement

The binding of the CS1 domain to α4β1 integrin initiates a complex network of "outside-in" signaling events. Unlike α5β1, which relies heavily on Focal Adhesion Kinase (FAK) for signal transduction, α4β1 can initiate signaling through both FAK-dependent and FAK-independent pathways. A key feature of α4β1 signaling is the direct binding of the adaptor protein paxillin (B1203293) to the cytoplasmic tail of the α4 integrin subunit.[14][15] This interaction is a critical early event that modulates downstream cascades.

Core Signaling Cascades

-

FAK/Src Pathway: While α4β1 can signal independently of FAK, it can also enhance the phosphorylation and activation of FAK and the related kinase Pyk2.[5][14] Activated FAK creates a docking site for the Src family kinases. The resulting FAK-Src complex phosphorylates numerous substrates, including paxillin and p130Cas, leading to the activation of downstream pathways that regulate cell migration and survival.[5][16]

-

Paxillin-Mediated Signaling: The direct binding of paxillin to the α4 subunit is a crucial event. This association enhances the activation of FAK/Pyk2 and is required for the trans-regulation of other integrins, such as LFA-1, which is important for T-cell migration.[14][17]

-

Rho GTPase Pathway: Rho family GTPases (RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton and cell migration. CS1-α4β1 signaling distinctively modulates their activity. Often, α4β1 engagement leads to the activation of Rac1, promoting the formation of lamellipodia and cell protrusions, while simultaneously down-regulating RhoA activity.[4][18] This RhoA suppression, which can be mediated by the phosphorylation of p190RhoGAP, prevents the formation of strong stress fibers and stable focal adhesions, thereby promoting a more migratory phenotype.[4]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Ligation of β1 integrins, including α4β1, can activate PI3K, leading to the phosphorylation and activation of Akt.[6][9] This activation can occur both downstream of and independently of FAK.[9][19]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade activated by integrin signaling.[20] Activation of this pathway, often downstream of FAK and Src, leads to the phosphorylation of transcription factors that regulate genes involved in cell proliferation and differentiation.[12][21]

Quantitative Analysis of CS1-Mediated Cellular Functions

The inclusion of the CS1 domain significantly alters the adhesive and migratory properties of fibronectin. Quantitative assays reveal the potent effects of this small peptide sequence on cell behavior.

Table 1: Binding Affinities and Cellular Adhesion Parameters

| Ligand/Substrate | Receptor/Cell Type | Parameter | Value | Reference(s) |

| MUPA-LDVP Peptidomimetic | Purified α4β1 Integrin | Binding Affinity (Kd) | 0.15 nM | [22] |

| BIO1211 (LDV-based antagonist) | Jurkat E6.1 Cells | Inhibition Constant (Ki) | 6.9 ± 3.1 nM | [23] |

| CS1 Peptide | T Cells on Synovial HEVs | Inhibition of Adhesion | 54% | [13] |

| Anti-VLA-4 Antibody | T Cells on Synovial HEVs | Inhibition of Adhesion | 68% | [13] |

| Artificial ECM with RGD | HUVECs | Relative Adhesion Strength | 3-fold higher than CS5 | [17] |

| Artificial ECM with CS5 | HUVECs | Relative Adhesion Strength | - | [17] |

| Fibronectin | Fibroblasts / Glioma Cells | Initial Adhesion Strength (4°C) | ~10⁻⁵ dynes/cell | [24] |

Table 2: Effects of CS1 on Cell Migration and Invasion

| Condition | Cell Type | Assay | Observation | Reference(s) |

| Splicing out of IIICS region | Bovine Aortic Endothelial Cells | Migration Assay | Increased migration rate | [25] |

| Fibronectin Knockout | Endometrial Cells (Adenomyosis) | Transwell Migration | ~33% reduction in migration | [26] |

| Fibronectin Knockout | Endometrial Cells (Adenomyosis) | Transwell Invasion | ~40% reduction in invasion | [26] |

| CS1 Peptide Treatment | Oral Squamous Carcinoma Cells | Migration Assay | Enhanced migration | [27] |

| CS1 Blocking Peptide | Oral Squamous Carcinoma Cells | Migration Assay | Inhibited migration | [27] |

| Fibrillar FN (PEA substrate) | Human Fibroblasts | Live Cell Imaging | Peak velocity ~24 µm/hour | [28] |

| Globular FN (PMA substrate) | Human Fibroblasts | Live Cell Imaging | Peak velocity ~10 µm/hour | [28] |

Detailed Experimental Protocols

Protocol for Cell Adhesion Assay (Colorimetric)

This protocol is adapted from commercially available kits and standard laboratory procedures for quantifying cell adhesion to fibronectin-coated surfaces.[7][21]

Materials:

-

96-well or 48-well tissue culture plate

-

Fibronectin (or CS1 peptide) coating solution (e.g., 20 µg/mL in PBS)

-

Blocking Buffer (e.g., 1% BSA in serum-free medium)

-

Cell suspension (2.0 x 10⁵ cells/mL in serum-free medium)

-

Wash Buffer (e.g., 0.1% BSA in PBS)

-

Fixing Solution (e.g., 1% Glutaraldehyde in PBS)

-

Staining Solution (e.g., 0.1% Crystal Violet in ddH₂O)

-

Extraction Solution (e.g., 1% SDS or 0.5% Triton X-100 in ddH₂O)

-

ELISA plate reader (550-595 nm)

Procedure:

-

Coating: Add 100 µL of coating solution to each well. Include wells with BSA as a negative control. Incubate at 37°C for 1 hour or 4°C overnight.

-

Washing: Invert the plate to remove the coating solution. Wash twice with Wash Buffer.

-

Blocking: Add 100 µL of Blocking Buffer to each well. Incubate at 37°C for 45-60 minutes to block non-specific binding sites.

-

Cell Seeding: Wash wells once with Wash Buffer. Add 100 µL of the cell suspension to each well.

-

Incubation: Incubate at 37°C in a CO₂ incubator for 30-90 minutes to allow for cell adhesion.

-

Removal of Non-Adherent Cells: Gently wash the wells 3-5 times with Wash Buffer to remove unbound cells.

-

Fixation: Add 100 µL of Fixing Solution to each well and incubate for 10-15 minutes at room temperature.

-

Staining: Wash the plate by gentle immersion in a tray of tap water. Remove excess water. Add 100 µL of Staining Solution and incubate for 25-30 minutes at room temperature.

-

Final Washes: Wash the plate 3-5 times with water until the background is clear. Allow the plate to air dry completely.

-

Extraction & Quantification: Add 100 µL of Extraction Solution to each well. Incubate for 5-10 minutes on an orbital shaker to solubilize the dye. Read the absorbance at 595 nm using a plate reader.

Protocol for Boyden Chamber (Transwell) Migration Assay

This protocol describes a typical haptotaxis assay where cells migrate through a porous membrane toward an immobilized ECM protein.[4][29][30]

Materials:

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber or 24-well plate with Transwell inserts, 8 µm pore size is common).

-

Polycarbonate membranes.

-

Coating Solution: Fibronectin (or specific isoforms) at 10-20 µg/mL in PBS.

-

Serum-free cell culture medium.

-

Cell suspension (e.g., 5 x 10⁵ cells/mL in serum-free medium).

-

Fixative (e.g., Methanol).

-

Staining Solution (e.g., Giemsa stain or DAPI).

-

Cotton swabs.

-

Microscope.

Procedure:

-

Membrane Coating: Coat the underside of the microporous membrane with the Coating Solution. Incubate for 1-2 hours at 37°C or overnight at 4°C. Allow to air dry.

-

Chamber Assembly: Place the coated membrane in the Boyden chamber apparatus, with the coated side facing the lower compartment.

-

Loading Lower Chamber: Fill the lower wells of the chamber with 500 µL of serum-free media. Ensure no air bubbles are trapped beneath the membrane.

-

Loading Upper Chamber: Add 300 µL of the prepared cell suspension into the upper compartment (the Transwell insert).

-

Incubation: Incubate the assembled chamber for 2-24 hours (time is cell-type dependent) in a 37°C CO₂ incubator.

-

Cell Removal: Disassemble the chamber. Using a cotton swab, gently wipe the cells from the upper side of the membrane (non-migrated cells).

-

Fixation and Staining: Fix the membrane in methanol (B129727) for 10 minutes. Allow to air dry. Stain with Giemsa stain for 1 hour or DAPI for 15 minutes.

-

Washing: Briefly rinse the membrane in distilled water to destain.

-

Counting: Mount the membrane on a glass slide. Count the number of migrated cells (on the underside of the membrane) in several high-power fields using a microscope.

Protocol for RT-PCR Analysis of Fibronectin Splice Variants

This protocol provides a general framework for analyzing the relative abundance of fibronectin isoforms (e.g., those containing or lacking CS1) from total RNA.[31][32][33]

Materials:

-

Total RNA extracted from cells of interest.

-

Reverse transcriptase and associated buffers/reagents.

-

PCR primers flanking the IIICS region.

-

Taq DNA polymerase or a PCR master mix.

-

Thermocycler.

-

Agarose (B213101) gel electrophoresis equipment and DNA stain (e.g., Ethidium Bromide or SYBR Safe).

Procedure:

-

Primer Design: Design forward and reverse primers in the exons flanking the IIICS region. This allows for the amplification of all possible splice variants within that region, which will appear as bands of different sizes.

-

Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme according to the manufacturer's protocol.

-

Polymerase Chain Reaction (PCR):

-

Set up a PCR reaction containing: cDNA template, forward primer, reverse primer, dNTPs, PCR buffer, and Taq polymerase.

-

A typical cycling profile is:

-

Initial Denaturation: 95°C for 5 minutes.

-

25-35 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize for primer set).

-

Extension: 72°C for 1 minute (adjust based on expected product size).

-

-

Final Extension: 72°C for 7 minutes.

-

-

-

Analysis:

-

Run the PCR products on a 1.5-2.0% agarose gel.

-

Visualize the DNA bands under UV light. The size of the bands corresponds to different IIICS splice variants. For example, a larger band indicates the inclusion of IIICS segments (like CS1), while a smaller band indicates their exclusion.

-

The relative intensity of the bands can be quantified using densitometry software to estimate the ratio of different splice isoforms.

-

Conclusion and Future Directions

The alternative splicing of fibronectin, particularly within the IIICS region to include or exclude the CS1 domain, represents a sophisticated mechanism for fine-tuning cellular responses to the extracellular environment. The CS1-α4β1 interaction triggers a unique set of signaling pathways that favor a migratory, less adhesive cellular phenotype, which is critical in both physiological and pathological contexts. For drug development professionals, the specificity of the CS1-α4β1 axis presents an attractive target for therapeutic intervention in inflammatory diseases and cancer, aiming to modulate leukocyte trafficking and tumor cell metastasis. Future research should focus on further elucidating the upstream signals that dictate IIICS splicing decisions in specific disease states and on developing highly specific small molecules or biologics that can either block or even potentiate this interaction for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. innoprot.com [innoprot.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. New insights into form and function of Fibronectin Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue-specific and SRSF1-dependent splicing of fibronectin, a matrix protein that controls host cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 8. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tissue-specific and SRSF1-dependent splicing of fibronectin, a matrix protein that controls host cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intronic Binding Sites for hnRNP A/B and hnRNP F/H Proteins Stimulate Pre-mRNA Splicing | PLOS Biology [journals.plos.org]

- 11. Control of fibroblast fibronectin expression and alternative splicing via the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of alternative splicing of the fibronectin IIICS domain by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The RGD motif in fibronectin is essential for development but dispensable for fibril assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. web.stanford.edu [web.stanford.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Alternative splicing of the IIICS domain in fibronectin governs the role of the heparin II domain in fibrillogenesis and cell spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tissue-specific and SRSF1-dependent splicing of fibronectin, a matrix protein that controls host cell invasion [ouci.dntb.gov.ua]

- 21. cellbiologics.com [cellbiologics.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Cell adhesion to fibronectin and tenascin: quantitative measurements of initial binding and subsequent strengthening response - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Alternative splicing of endothelial cell fibronectin mRNA in the IIICS region. Functional significance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The impact of fibronectin knockout on invasion and migration of endometrial cell in adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The CS1 segment of fibronectin is involved in human OSCC pathogenesis by mediating OSCC cell spreading, migration, and invasion [escholarship.org]

- 28. Cell migration on material-driven fibronectin microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 31. researchgate.net [researchgate.net]

- 32. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

Expression of Fibronectin Splice Variant CS1: A Technical Guide for Researchers

An In-depth Technical Guide on the Expression, Detection, and Signaling of the Fibronectin CS1 Domain in Various Cell Types

Introduction

Fibronectin (FN) is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM) that plays a pivotal role in cell adhesion, migration, growth, and differentiation. Its functions are mediated through interactions with cell surface receptors, primarily integrins. The diversity of fibronectin's roles is expanded by alternative splicing of its pre-mRNA, which can generate up to 20 different isoforms in humans.

One of the most significant regions of alternative splicing is the Type III Connecting Segment (IIICS), which contains the Connecting Segment-1 (CS1). The CS1 domain is a 25-amino acid sequence that serves as a primary binding site for the α4β1 (VLA-4) and α4β7 integrins. This interaction is crucial for the adhesion and migration of various cell types, including lymphocytes, monocytes, and certain cancer cells. This guide provides a comprehensive overview of Fibronectin CS1 expression, detailed protocols for its detection, and a visualization of its primary signaling pathway.

Data Presentation: Fibronectin CS1 Expression

The expression of fibronectin containing the CS1 domain varies significantly among different cell types and physiological conditions. While comprehensive quantitative data comparing expression levels across a wide array of cell lines from a single study is limited, a summary of findings from multiple sources is presented below. These results are semi-quantitative and based on various detection methods, thus direct comparison of absolute expression levels between studies should be approached with caution.

| Cell Type Category | Specific Cell Type | Expression Level of CS1-FN | Detection Method | Reference / Context |

| Cancer Cells | Oral Squamous Cell Carcinoma (OSCC) | Significantly higher than normal oral keratinocytes.[1] | Immunohistochemistry, Western Blot | CS1 expression is elevated in OSCC tissues and cell lines compared to normal counterparts, suggesting a role in pathogenesis.[1] |

| Multiple Myeloma (MM) | High surface protein expression on primary MM cells and MM cell lines (U266, MM1S).[2] | Flow Cytometry, Microarray | SLAMF7 (CS1) mRNA and protein are highly expressed on MM plasma cells compared to normal plasma cells.[2] | |

| Breast Cancer, Prostate Cancer, etc. | Expression of FN splice variants is altered in many tumor types, often correlating with malignancy.[3][4] | S1 Nuclease Analysis, Immunohistochemistry | Tumor-derived cells often show different patterns of FN splicing compared to normal cells, though this is not always consistent.[3][5] | |

| Endothelial Cells | Human Microvascular Endothelial Cells (HMEC) | Present; expression can be modulated by inflammatory stimuli. | Immunofluorescence | Endothelial cells produce cellular fibronectin (cFN), which can include CS1, contributing to the subendothelial matrix.[6] |

| Rheumatoid Arthritis (RA) Synovium | Exclusively and highly expressed on inflamed endothelium.[7] | Immunohistochemistry, Electron Microscopy | CS1-containing FN is a key factor in the recruitment of leukocytes to inflamed sites.[7] | |

| Immune Cells | T Lymphocytes | Adhesion to CS1 is a key mechanism for binding to inflamed endothelium.[8] | In vitro cell binding assay | T-cell adhesion to synovial and lymph node endothelium is mediated by the interaction of VLA-4 with CS1.[8][9] |

| B-CLL Cells | Adhesion to CS1-containing fragments prevents apoptosis.[2] | Cell Viability Assay | The interaction between α4β1 on B-CLL cells and the CS1 domain promotes cell survival.[2] | |